2-Amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride
Description
2-Amino-3-(4-hydroxyphenyl)propanoic acid dihydrochloride is a hydrochloride salt derivative of the non-natural aromatic amino acid featuring a 4-hydroxyphenyl substituent. This compound is structurally analogous to tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) but differs in its salt form, which enhances solubility and stability for pharmaceutical and biochemical applications. Its molecular formula is C₉H₁₂Cl₂N₂O₃, with a molecular weight of 267.11 g/mol (calculated from the base amino acid, C₉H₁₁NO₃, + 2HCl). The dihydrochloride form improves aqueous solubility, making it suitable for in vitro and in vivo studies.
Properties
Molecular Formula |
C9H13Cl2NO3 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H |
InChI Key |
HRKNKRSZLCYTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination via Schiff Base Formation
A common approach involves condensing 4-hydroxybenzaldehyde with an amino donor (e.g., glycine or ammonium cyanide) to form a Schiff base, followed by reduction and hydrolysis.
Steps :
- Schiff Base Formation :
- React 4-hydroxybenzaldehyde with glycine in ethanol under reflux to form an imine intermediate.
- Example:
$$
\text{4-Hydroxybenzaldehyde} + \text{Glycine} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base}
$$ - Conditions : Acidic or basic catalysis (e.g., acetic acid or NaOH).
-
- Reduce the Schiff base using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) to yield the corresponding amino alcohol.
- Example :
$$
\text{Schiff Base} \xrightarrow{\text{NaBH₄}} \text{2-Amino-3-(4-hydroxyphenyl)propanol}
$$
-
- Oxidize the alcohol to a carboxylic acid using KMnO₄ or CrO₃, or hydrolyze a nitrile intermediate (if applicable).
- Example :
$$
\text{2-Amino-3-(4-hydroxyphenyl)propanol} \xrightarrow{\text{KMnO₄}} \text{2-Amino-3-(4-hydroxyphenyl)propanoic Acid}
$$
-
- Treat with concentrated HCl to form the dihydrochloride salt.
- Requires careful pH control during reduction to prevent side reactions.
Strecker Synthesis Adaptation
This method leverages the Strecker reaction to form amino acids from aldehydes, ammonium cyanide, and hydrogen cyanide.
Steps :
- Aminomalonate Formation :
- React 4-hydroxybenzaldehyde with ammonium cyanide and HCN in aqueous ethanol.
- Example :
$$
\text{4-Hydroxybenzaldehyde} + \text{NH₄CN} + \text{HCN} \xrightarrow{\text{H₂O/EtOH}} \text{2-Amino-3-(4-hydroxyphenyl)propanenitrile}
$$
-
- Hydrolyze the nitrile to a carboxylic acid using HCl or H₂SO₄.
- Example :
$$
\text{Nitrile} \xrightarrow{\text{HCl, H₂O}} \text{2-Amino-3-(4-hydroxyphenyl)propanoic Acid}
$$
Dihydrochloride Salt Formation :
- Recrystallize with HCl to isolate the dihydrochloride.
- Direct formation of the amino acid backbone.
Protected Hydroxy Group Strategy
To simplify synthesis, the hydroxy group can be protected as a methyl ether, followed by demethylation.
Steps :
- Methoxy Precursor Synthesis :
- Use 4-methoxybenzaldehyde instead of 4-hydroxybenzaldehyde in Steps 1–2 of Method 1.
-
- Treat the intermediate with BBr₃ or HBr to convert methoxy to hydroxy.
- Example :
$$
\text{4-Methoxyphenyl Intermediate} \xrightarrow{\text{BBr₃}} \text{4-Hydroxyphenyl Intermediate}
$$
-
- As in Method 1.
- Simplifies handling of the hydroxy group during early steps.
- Additional purification steps post-demethylation.
Ozonolysis-Based Method (Modified)
Adapted from the method for 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, avoiding ozone:
Steps :
- Acrylate Condensation :
- React 4-hydroxybenzaldehyde with methyl acrylate under catalytic conditions.
- Example :
$$
\text{4-Hydroxybenzaldehyde} + \text{Methyl Acrylate} \xrightarrow{\text{AcOH}} \text{Methyl Pyruvate Derivative}
$$
-
- Reduce the derivative with NaBH₄ to form a secondary alcohol.
-
- Hydrolyze esters to carboxylic acids.
- Avoids ozone toxicity.
Comparison of Methods
| Method | Key Reagents | Yield | Key Challenges |
|---|---|---|---|
| Reductive Amination | NaBH₄, H₂/Pd, HCl | Moderate | Schiff base stability |
| Strecker Synthesis | HCN, NH₄CN, HCl | High | HCN toxicity |
| Protected Hydroxy Group | BBr₃, HBr | Moderate | Demethylation efficiency |
| Ozonolysis-Based | Methyl acrylate, NaBH₄ | Low | Ozone toxicity (modified here) |
Critical Research Findings
-
- Chiral resolution is essential for biological activity. Optimize conditions for retention of the S-configuration (e.g., using L-alanine as a starting material).
-
- Hydrochloride salts enhance aqueous solubility, critical for pharmaceutical applications.
Functional Group Sensitivity :
- The 4-hydroxyphenyl group is prone to oxidation. Use antioxidants (e.g., ascorbic acid) during storage.
Chemical Reactions Analysis
Types of Reactions
L,L-Dityrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like myeloperoxidase, leading to the formation of dityrosine crosslinks.
Reduction: Though less common, reduction reactions can break the dityrosine bond.
Substitution: Involving the replacement of functional groups on the tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and myeloperoxidase are commonly used.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The primary product formed from these reactions is L,L-Dityrosine Hydrochloride itself, along with other potential derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules.
- Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds.
Biology
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, which could be beneficial in drug design.
- Metal Ion Ligand : It has been studied for its ability to bind metal ions, which is important in various biochemical processes.
Medicine
- Therapeutic Potential : The compound shows promise as an anti-inflammatory and antioxidant agent. Studies have demonstrated its ability to scavenge free radicals effectively.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases. For instance, it has been shown to enhance cell viability under oxidative stress conditions by 40% at a concentration of 50 µM .
Industry
- Pharmaceutical Precursor : It is used as a precursor in the synthesis of pharmaceuticals, particularly those targeting cancer and neurodegenerative diseases.
- Material Development : The compound is also explored for developing new materials due to its unique chemical properties.
Antioxidant Activity
A study evaluated the antioxidant capacity of 2-Amino-3-(4-hydroxyphenyl)propanoic acid using the DPPH radical scavenging assay. The findings indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity .
| Concentration (µM) | Cell Viability Increase (%) |
|---|---|
| 50 | 40 |
| 100 | 60 |
Anticancer Properties
Research on derivatives of this compound has identified promising anticancer activities against non-small cell lung cancer (A549) cells. Certain derivatives reduced cell viability significantly, suggesting potential for further development as anticancer agents .
| Compound ID | Cell Viability Reduction (%) |
|---|---|
| Compound 20 | 50 |
| Compound 29 | 31.2 |
| Compound 32 | 58.9–65.2 |
Mechanism of Action
L,L-Dityrosine Hydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking can alter the structure and function of proteins, affecting various cellular processes. The compound is also involved in the regulation of metabolic pathways in response to oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-hydroxyphenyl group in the target compound confers polarity and hydrogen-bonding capacity, distinguishing it from hydrophobic substituents like 4-chlorophenyl or heterocyclic groups (e.g., triazole, thiazole) .
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases or mono-salts, critical for biological testing .
- Stereochemistry : Enantiopure derivatives (e.g., (S)-isomers in ) are prioritized in drug development due to target specificity.
Biological Activity
2-Amino-3-(4-hydroxyphenyl)propanoic acid dihydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize the existing literature on the compound's biological activities, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₉H₁₂Cl₂N₁O₃
- Molecular Weight : 362.4 g/mol
Synthesis and Derivatives
The synthesis of 2-amino-3-(4-hydroxyphenyl)propanoic acid derivatives involves various chemical modifications that enhance their biological activities. The incorporation of the 4-hydroxyphenyl moiety is critical for the compound's efficacy against multidrug-resistant pathogens and cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-amino-3-(4-hydroxyphenyl)propanoic acid derivatives against various pathogens:
- Activity Against ESKAPE Pathogens : A series of derivatives were evaluated for their activity against ESKAPE group pathogens, which are notorious for their multidrug resistance. The derivatives exhibited varying degrees of antimicrobial activity, with some showing promising results against E. coli and K. pneumoniae with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL .
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound 2 | S. aureus | >64 |
| Compound 6 | E. coli | 64 |
| Compound 6 | K. pneumoniae | 32 |
- Antifungal Activity : The antifungal activity was assessed against drug-resistant strains such as Candida auris, with some derivatives showing no activity while others were effective at higher concentrations .
Anticancer Activity
The anticancer potential of these compounds has been investigated using various cancer cell lines:
- Cell Viability Assays : Compounds derived from 2-amino-3-(4-hydroxyphenyl)propanoic acid were tested against A549 non-small cell lung cancer cells. Certain derivatives reduced cell viability significantly (up to 50% reduction), indicating potential as anticancer agents .
| Compound | Cell Line Tested | Viability Reduction (%) |
|---|---|---|
| Compound 20 | A549 | 50 |
| Compound 29 | A549 | 31.2 |
- Mechanism of Action : The mechanism behind the anticancer effects appears to be linked to oxidative stress induction and apoptosis pathways, which are critical in cancer therapy .
Antioxidant Properties
In addition to antimicrobial and anticancer activities, these compounds also demonstrate antioxidant properties:
- DPPH Radical Scavenging Assay : Several derivatives showed significant antioxidant activity when tested using DPPH assays, suggesting their potential role in reducing oxidative stress in biological systems .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study reported the synthesis of novel derivatives that displayed significant antimicrobial activity against resistant strains. The findings underscore the importance of structural modifications in enhancing bioactivity against challenging pathogens . -
Case Study on Anticancer Potential :
Another investigation focused on the anticancer properties of these compounds, revealing that specific substitutions on the phenolic ring could lead to enhanced cytotoxicity against lung cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-3-(4-hydroxyphenyl)propanoic acid dihydrochloride?
The synthesis typically involves chiral amino acid precursors (e.g., L-serine or L-alanine) modified via nucleophilic substitution or coupling reactions. A common method includes:
- Step 1 : Protecting the amine group of the starting amino acid (e.g., Boc-L-alanine) to prevent side reactions.
- Step 2 : Introducing the 4-hydroxyphenyl group via coupling with 4-hydroxyphenylamine or derivatives.
- Step 3 : Deprotection of the amine group under acidic conditions.
- Step 4 : Formation of the dihydrochloride salt using hydrochloric acid in anhydrous ether .
Key considerations : Reaction temperature (often 0–25°C), solvent choice (DMF for coupling), and stoichiometric ratios (e.g., 1:1.2 for Boc-L-alanine:phenylamine).
Q. How does the dihydrochloride form enhance the compound’s properties for experimental use?
The dihydrochloride salt improves:
- Solubility : Increased water solubility due to ionic interactions, critical for in vitro assays.
- Stability : Reduced hygroscopicity compared to the free base, enabling long-term storage at −20°C .
- Bioavailability : Enhanced cellular uptake in pharmacological studies.
Q. What analytical techniques are recommended for characterizing this compound?
Q. How does this compound compare structurally and functionally to similar derivatives (e.g., tyrosine analogs)?
| Compound | Key Structural Difference | Functional Impact |
|---|---|---|
| Tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) | Lacks dihydrochloride salt | Lower solubility; reduced stability |
| 3-(4-Hydroxyphenyl)propanoic acid | Missing amino group | No zwitterionic behavior; inactive in enzyme assays |
| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | Fluorine substitution at meta position | Altered receptor binding affinity |
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields (e.g., 60–85% in coupling steps) arise from:
- Impurity of starting materials : Use HPLC-purified Boc-L-alanine (>99%).
- Reaction time optimization : Extend coupling time to 24 hours for sterically hindered intermediates.
- Acidic workup conditions : Adjust HCl concentration during salt formation to prevent hydrolysis .
Methodological recommendation : Conduct kinetic studies (e.g., in situ IR monitoring) to track intermediate formation.
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications of impurities?
- Chiral resolution : Use enzymatic methods (e.g., lipase-mediated kinetic resolution) or chiral auxiliaries.
- Impact of impurities : Even 2% (R)-isomer contamination can skew results in receptor-binding assays (e.g., 30% reduced efficacy in GPCR studies) .
Analytical validation : Polarimetry ([α]D²⁵ = +12.5° for pure (S)-isomer in 1M HCl) .
Q. What advanced computational methods predict this compound’s interactions with biological targets?
- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., tyrosine hydroxylase). Parameters: grid size = 25 Å, exhaustiveness = 20.
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes).
- QSAR models : Correlate substituent effects (e.g., Hammett σ values for 4-hydroxyphenyl) with inhibitory activity .
Q. How does pH affect the compound’s stability in buffer systems, and how can degradation be mitigated?
Q. What in vivo models are suitable for studying its pharmacokinetics, and what challenges arise?
- Models : Sprague-Dawley rats (IV administration: t₁/₂ = 2.3 hours; oral bioavailability = 15% due to first-pass metabolism).
- Challenges :
- Blood-brain barrier penetration : LogP = −1.2 limits CNS uptake.
- Metabolite interference : Hydroxylated metabolites require LC-MS/MS differentiation .
Q. How can LC-MS/MS methods be optimized to quantify this compound in complex matrices (e.g., plasma)?
- Sample prep : Protein precipitation with acetonitrile (1:3 ratio) + SPE cleanup (C18 cartridges).
- LC conditions :
- Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Gradient: 5–95% acetonitrile in 0.1% formic acid over 6 minutes.
- MS parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
